molecular formula C8H10ClFN2 B13036945 (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13036945
M. Wt: 188.63 g/mol
InChI Key: SLFSQUZBFDAMPF-MRVPVSSYSA-N
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Description

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2-chloro-4-fluorophenyl precursor.

    Reaction with Ethane-1,2-diamine: The precursor is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding amine oxides or nitroso compounds.

    Reduction: Formation of amines or partially reduced intermediates.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine:

  • Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: shares similarities with other phenyl-substituted ethane-1,2-diamines.

    This compound: can be compared to compounds like 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol and 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine derivatives.

Uniqueness:

  • The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets.
  • The stereochemistry (1S) adds another layer of specificity, influencing the compound’s interactions and efficacy in various applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

SLFSQUZBFDAMPF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)N

Origin of Product

United States

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